Cas no 2227962-58-3 (tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate)

Tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a primary amine functionality. Its stereospecific (R)-configuration at the aminopropyl side chain makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The Boc group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in peptidomimetics, medicinal chemistry, and catalyst design due to its structural versatility and compatibility with further functionalization. Its well-defined stereochemistry ensures high selectivity in reactions, making it a preferred building block for complex molecular architectures.
tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate structure
2227962-58-3 structure
Product Name:tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate
CAS No:2227962-58-3
MF:C13H26N2O2
MW:242.357743740082
CID:6212618
PubChem ID:165662340
Update Time:2025-05-19

tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate
    • tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate
    • 2227962-58-3
    • EN300-1882225
    • Inchi: 1S/C13H26N2O2/c1-10(14)8-11-6-5-7-15(9-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3/t10-,11?/m1/s1
    • InChI Key: CZFRWVSGOHJHGD-NFJWQWPMSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C[C@@H](C)N)C1)=O

Computed Properties

  • Exact Mass: 242.199428076g/mol
  • Monoisotopic Mass: 242.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.6Ų

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Additional information on tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3)

The compound tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This Boc-protected amine is widely utilized as an intermediate in the development of bioactive molecules, particularly in the synthesis of central nervous system (CNS) targeting drugs. Its unique structural features, including the tert-butyloxycarbonyl (Boc) group and the (2R)-2-aminopropyl side chain, make it a versatile building block for drug discovery.

In recent years, the demand for chiral intermediates like tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate has surged due to the growing focus on enantioselective synthesis and precision medicine. Researchers are increasingly exploring its potential in designing neuroprotective agents and GPCR modulators, aligning with trends in AI-driven drug discovery and personalized therapeutics. The compound’s high purity and stereochemical integrity are critical for ensuring reproducible results in preclinical studies.

The synthesis of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate typically involves asymmetric hydrogenation or enzymatic resolution to achieve the desired (R)-configuration. Its Boc-protected amine functionality allows for selective deprotection under mild acidic conditions, enabling further derivatization. This property is particularly valuable in peptide mimetics and small molecule drug development, where protecting group strategies are essential for multi-step syntheses.

From an industrial perspective, CAS No. 2227962-58-3 is often discussed in the context of green chemistry and sustainable manufacturing. Innovations in catalytic processes and flow chemistry have improved the scalability of this intermediate, reducing waste and energy consumption. These advancements resonate with the pharmaceutical industry’s shift toward environmentally friendly synthesis, a topic frequently searched by professionals in process chemistry forums.

Analytical characterization of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate relies on techniques such as HPLC, NMR spectroscopy, and mass spectrometry to confirm its optical purity and structural integrity. These methods are critical for compliance with ICH guidelines and regulatory submissions, addressing common queries about quality control in API synthesis. The compound’s stability under various storage conditions is also a key consideration for supply chain logistics.

Emerging applications of this intermediate include its role in covalent inhibitor design and PROTAC technology, two hot topics in targeted protein degradation. Its piperidine scaffold is frequently incorporated into kinase inhibitors and allosteric modulators, reflecting broader trends in oncological research and neurodegenerative disease therapeutics. Such applications are often highlighted in medicinal chemistry publications and patent literature.

In summary, tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3) represents a critical tool for modern drug discovery, bridging chiral synthesis, pharmacological innovation, and industrial sustainability. Its relevance to cutting-edge research areas ensures continued interest from both academic and industrial sectors.

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